2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(4-pyridyl)ethyl]acetamide
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Overview
Description
2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(4-pyridyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining pyrimidine, indazole, and pyridine moieties, which may contribute to its diverse chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(4-pyridyl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimido[1,2-b]indazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2,4-dimethylpyrimidine and an indazole derivative, cyclization can be achieved using a strong acid like hydrochloric acid or a base like sodium hydroxide.
Acetylation: The next step involves the introduction of the acetamide group. This can be done by reacting the pyrimido[1,2-b]indazole core with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Pyridyl Group: The final step is the coupling of the pyridyl group to the acetamide. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyridyl group or the acetamide moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridyl group. Halogenation followed by nucleophilic substitution is a common pathway.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, followed by substitution with nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(4-pyridyl)ethyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its ability to interact with biological macromolecules makes it a candidate for studying protein-ligand interactions.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an anti-cancer or anti-inflammatory agent. Preclinical studies could explore its efficacy and safety profiles.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(4-pyridyl)ethyl]acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidine and indazole moieties may facilitate binding to active sites, while the pyridyl group could enhance solubility and bioavailability. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
- Methyl 2-(1-(3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl)piperidin-4-yl)acetate
Uniqueness
Compared to similar compounds, 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(4-pyridyl)ethyl]acetamide stands out due to the presence of the pyridyl group, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C21H21N5O/c1-14-18(13-20(27)23-12-9-16-7-10-22-11-8-16)15(2)26-21(24-14)17-5-3-4-6-19(17)25-26/h3-8,10-11H,9,12-13H2,1-2H3,(H,23,27) |
InChI Key |
CXMNVDGNCAULDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)NCCC4=CC=NC=C4 |
Origin of Product |
United States |
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